Welcome to the BenchChem Online Store!
molecular formula C12H8MgN2O4 B1584705 Magnesium nicotinate CAS No. 7069-06-9

Magnesium nicotinate

Cat. No. B1584705
M. Wt: 268.51 g/mol
InChI Key: LBYCWLBCHNSWFE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06670494B1

Procedure details

8 grams (0.2 Mole) of magnesium oxide, 49.2 grams (0.4 Mole) of nicotinic acid and 150 ml ethanol were placed into a beaker provided with a reflux condenser. The mixture was stirred and boiled at atmospheric pressure for 2 hours. The mixture was cooled and thereafter filtered yielding 53.1 grams of magnesium nicotinate in the form of a fine white powder.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
49.2 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-2].[Mg+2:2].[C:3]([OH:11])(=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[N:6][CH:5]=1>C(O)C>[C:3]([O-:11])(=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[N:6][CH:5]=1.[Mg+2:2].[C:3]([O-:11])(=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[N:6][CH:5]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[O-2].[Mg+2]
Step Two
Name
Quantity
49.2 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CN=CC=C1)(=O)[O-].[Mg+2].C(C1=CN=CC=C1)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 53.1 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.